N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide
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Overview
Description
Leukotriene B5 (LTB5) is a leukotriene, a type of eicosanoid inflammatory mediator produced in leukocytes by the oxidation of eicosapentaenoic acid (EPA) through the enzyme arachidonate 5-lipoxygenase . Leukotrienes play a crucial role in the immune response by regulating inflammation and recruiting neutrophils to areas of tissue damage . LTB5 is known for its diverse biological activities and is a metabolite of eicosapentaenoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: Leukotriene B5 is synthesized in vivo from eicosapentaenoic acid through the 5-lipoxygenase pathway . This pathway involves the conversion of eicosapentaenoic acid to leukotriene A5, which is then hydrolyzed to form leukotriene B5 .
Industrial Production Methods: leukotriene B5 can be produced by enriching human neutrophils with eicosapentaenoic acid through dietary supplementation . This method involves the ingestion of eicosapentaenoic acid, which is then incorporated into the neutrophil phospholipid fatty acids, leading to the formation of leukotriene B5 .
Chemical Reactions Analysis
Types of Reactions: Leukotriene B5 undergoes various chemical reactions, including oxidation and reduction . It is less biologically active than leukotriene B4, another leukotriene derived from arachidonic acid .
Common Reagents and Conditions: The synthesis of leukotriene B5 involves the use of eicosapentaenoic acid and the enzyme arachidonate 5-lipoxygenase . The reaction conditions typically include the presence of neutrophils and the appropriate cofactors for the enzyme activity .
Major Products Formed: The major product formed from the oxidation of eicosapentaenoic acid through the 5-lipoxygenase pathway is leukotriene B5 . This compound can further undergo catabolism to form 20-hydroxy-leukotriene B5 and 20-carboxy-leukotriene B5 .
Scientific Research Applications
Leukotriene B5 has several scientific research applications, particularly in the fields of immunology and inflammation . It has been shown to reduce tumor volume in mice injected with murine melanoma cells . Additionally, leukotriene B5 elicits chemokinesis and lysosomal enzyme release from polymorphonuclear leukocytes, although it is less potent than leukotriene B4 . Research also suggests that leukotriene B5 may play a role in cardiovascular and neuropsychiatric illnesses .
Mechanism of Action
Leukotriene B5 exerts its effects by binding to specific receptors on the surface of neutrophils and other immune cells . This binding triggers a cascade of intracellular signaling pathways that lead to the recruitment of neutrophils to areas of tissue damage and the promotion of inflammatory cytokine production . The molecular targets of leukotriene B5 include the leukotriene B4 receptor, although leukotriene B5 has a lower binding affinity compared to leukotriene B4 .
Comparison with Similar Compounds
Leukotriene B5 is similar to other leukotrienes, such as leukotriene B4, leukotriene C4, leukotriene D4, and leukotriene E4 . leukotriene B5 is unique in that it is derived from eicosapentaenoic acid, whereas leukotriene B4 is derived from arachidonic acid . This difference in precursor fatty acids results in leukotriene B5 having diminished inflammatory effects compared to leukotriene B4 . Additionally, leukotriene B5 is less potent in inducing neutrophil chemotaxis and aggregation .
List of Similar Compounds:- Leukotriene B4
- Leukotriene C4
- Leukotriene D4
- Leukotriene E4
Leukotriene B5 stands out due to its origin from eicosapentaenoic acid and its reduced inflammatory potency compared to other leukotrienes .
Properties
CAS No. |
121709-83-9 |
---|---|
Molecular Formula |
C35H49N7O6S2 |
Molecular Weight |
727.9 g/mol |
IUPAC Name |
N-hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-1,2-oxazol-2-yl]-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C35H49N7O6S2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-20-25-39(3)50(46,47)30-23-24-32(33(26-30)42(44)45)41-34(43)31(28(2)48-41)27-49-35-36-37-38-40(35)29-21-18-17-19-22-29/h17-19,21-24,26H,4-16,20,25,27H2,1-3H3 |
InChI Key |
HSLACLCWMANAJM-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C(=C(O2)C)CSC3=NN=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Canonical SMILES |
CCCCCCCCCCCCCCCCN(C)S(=O)(=O)C1=CC(=C(C=C1)N2C(=O)C(=C(O2)C)CSC3=NN=NN3C4=CC=CC=C4)[N+](=O)[O-] |
Synonyms |
N-Hexadecyl-N-methyl-4-[5-methyl-3-oxo-4-[(1-phenyl-1H-tetrazol-5-yl)thiomethyl]-2,3-dihydroisoxazol-2-yl]-3-nitrobenzenesulfonamide |
Origin of Product |
United States |
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